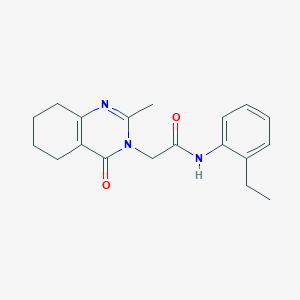

N-(2-ethylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-3-14-8-4-6-10-16(14)21-18(23)12-22-13(2)20-17-11-7-5-9-15(17)19(22)24/h4,6,8,10H,3,5,7,9,11-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEKTOPRWDATFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)CCCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Substitution Reactions:

Acetylation: The final step involves the acetylation of the quinazolinone derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or keto groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-ethylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide exhibit promising anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit the growth of various cancer cell lines. In studies where related compounds were tested against human tumor cells, significant antimitotic activity was observed with IC50 values indicating effective growth inhibition .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar structural motifs have demonstrated acetylcholinesterase inhibitory activity, which is crucial for increasing acetylcholine levels in the brain and potentially alleviating cognitive decline associated with Alzheimer's .

Enzyme Inhibition

The primary mechanism through which this compound exerts its effects is likely through enzyme inhibition. Inhibitors of acetylcholinesterase (AChE) can enhance cholinergic transmission by preventing the breakdown of acetylcholine at synaptic clefts. This mechanism is critical for the development of drugs aimed at treating cognitive disorders .

Interaction with Receptors

Additionally, compounds within this class may interact with various receptors involved in neurotransmission and cellular signaling pathways. The modulation of these receptors can lead to enhanced neuronal survival and reduced apoptosis in neuronal cells under stress conditions .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can yield various derivatives with modified biological activities. Research has focused on optimizing synthetic routes to enhance yield and purity while exploring structure–activity relationships (SAR) to identify the most potent analogs .

Study on Anticancer Properties

In a study conducted by the National Cancer Institute (NCI), a related compound was assessed for its anticancer efficacy across a panel of over sixty cancer cell lines. Results indicated that certain derivatives exhibited substantial growth inhibition rates compared to control groups .

Neuroprotective Studies

Another study investigated the neuroprotective effects of related compounds on neuronal cultures exposed to oxidative stress. The results demonstrated a significant reduction in cell death when treated with these compounds compared to untreated cells .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes, receptors, or proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness is best understood through comparison with derivatives bearing analogous quinazolinone, thiazole, or benzofuropyrimidine cores. Below is a detailed analysis of key analogs:

Core Structural Variations

Key Observations :

- The target compound’s saturated hexahydroquinazolinone core distinguishes it from unsaturated 3,4-dihydroquinazolinone analogs (e.g., compounds in and ), likely influencing its conformational flexibility and solubility .

- Unlike thioacetamide-linked derivatives (e.g., compounds 5–16 in and ), the target lacks sulfur-based linkages, which may reduce intermolecular interactions like hydrogen bonding or π-stacking .

Physicochemical and Spectroscopic Properties

While specific data for the target compound are unavailable, analogs provide indirect insights:

- Melting Points : Derivatives with rigid substituents (e.g., sulfamoyl or chlorophenyl groups) exhibit higher melting points (>250°C) due to enhanced crystallinity . The target’s ethylphenyl group and saturated core may lower its melting point, akin to compound 9 in (170.5°C) .

- Spectroscopy: ¹H-NMR: Quinazolinone protons typically resonate at δ 7.0–8.5 ppm, while ethylphenyl groups show signals near δ 1.2–2.5 ppm (CH2/CH3) . IR: The carbonyl (C=O) stretch of the hexahydroquinazolinone core would appear near 1680–1720 cm⁻¹ .

Biological Activity

N-(2-ethylphenyl)-2-(2-methyl-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl)acetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , and its structure includes a quinazoline moiety, which is known for its diverse biological activities. The 2-ethylphenyl group enhances lipophilicity, potentially influencing the compound's interaction with biological targets.

Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| SMILES | CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C |

| InChI | InChI=1S/C25H23N3O2S/c1-3-18-8-4-6-10-21(18)26-23(29)16-31-25-27-22-11-7-5-9-20(22)24(30)28(25)19-14-12-17(2)13-15-19/h4-15H,3,16H2,1-2H3,(H,26,29) |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, quinazoline derivatives have shown effectiveness against various bacterial strains and fungi by disrupting cell wall synthesis and inhibiting key metabolic pathways.

The proposed mechanisms of action for this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in the biosynthesis of essential cellular components.

- Disruption of Membrane Integrity : By interacting with membrane structures, it can compromise the integrity of microbial cells.

- Interference with DNA/RNA Synthesis : Similar compounds have been shown to affect nucleic acid synthesis, leading to impaired cell replication.

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Antimicrobial Efficacy : A study demonstrated that a quinazoline derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing a minimum inhibitory concentration (MIC) as low as 5 µg/mL .

- Anticancer Potential : Another investigation reported that compounds with similar structural features demonstrated cytotoxic effects on human cancer cell lines (e.g., MCF7 breast cancer cells), with IC50 values indicating effective dose ranges .

Comparative Analysis

The following table summarizes the biological activities of various quinazoline derivatives:

Q & A

Q. What are the critical considerations for optimizing the synthesis of this compound to achieve high yield and purity?

- Methodological Answer: Synthesis optimization requires stepwise control of reaction parameters:

- Temperature and Solvent Selection: Maintain 60–80°C in polar aprotic solvents (e.g., DMF) to enhance reactivity while minimizing side reactions .

- Purification: Use silica gel column chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) to isolate high-purity intermediates and final products .

- Monitoring: Employ TLC and HPLC to track reaction progress and confirm intermediate stability .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR (300–500 MHz in CDCl₃) resolves substituent patterns (e.g., ethylphenyl protons at δ 1.21 ppm) and confirms regiochemistry .

- Mass Spectrometry (MS): ESI/APCI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 430.2) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Detects functional groups (e.g., amide C=O stretch at ~1667 cm⁻¹) .

Q. What strategies are employed to establish the structure-activity relationship (SAR) for quinazolinone-based derivatives?

- Methodological Answer:

- Systematic Substitution: Introduce substituents (e.g., sulfamoyl, ethyl, nitro) at key positions to assess impact on bioactivity .

- Biological Assays: Test derivatives against target enzymes (e.g., antimicrobial activity via MIC assays) to correlate structural features with efficacy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed across substituted quinazolinone derivatives?

- Methodological Answer:

- Meta-Analysis: Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings enhance enzyme inhibition) using pooled data from analogs .

- Dose-Response Studies: Evaluate activity across concentration gradients to identify non-linear effects or off-target interactions .

- Structural Elucidation: Use X-ray crystallography or molecular docking to map binding modes and explain activity variations .

Q. What computational approaches are recommended to predict the binding affinity of this compound with target enzymes?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., hydrogen bonding with kinase active sites) .

- Molecular Dynamics (MD) Simulations: Simulate 50–100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .

- QSAR Modeling: Train models on datasets of related compounds to predict IC₅₀ values based on molecular descriptors (e.g., logP, polar surface area) .

Q. How should contradictory data in reaction yields or byproduct formation be addressed during scale-up?

- Methodological Answer:

- Reproducibility Checks: Replicate small-scale conditions (e.g., 0.1–1 mmol) before scaling to >10 mmol, ensuring consistent temperature and stirring rates .

- Byproduct Analysis: Use LC-MS or GC-MS to identify impurities (e.g., oxidation byproducts) and adjust protecting groups or catalysts .

- Design of Experiments (DoE): Apply factorial designs to optimize variables (e.g., solvent ratio, reaction time) and minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.